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{2-Oxabicyclo[2.2.2]octan-4-yl}methanamine

Cat. No.: B13000875
M. Wt: 141.21 g/mol
InChI Key: FFOVFEXQFJSIFV-UHFFFAOYSA-N
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Description

{2-Oxabicyclo[2.2.2]octan-4-yl}methanamine belongs to the family of bridged bicyclic compounds, which are characterized by two rings sharing three or more atoms. This arrangement creates a rigid, three-dimensional structure. The core of this particular molecule is the 2-oxabicyclo[2.2.2]octane framework, a saturated heterocyclic system that has garnered considerable attention as a bioisostere for aromatic rings.

Bridged bicyclic compounds are prevalent in numerous natural products and pharmaceuticals, where their distinct conformational rigidity and stereochemistry play a crucial role in biological activity. researchgate.net Unlike flexible linear or monocyclic systems, the constrained nature of bridged scaffolds allows for precise spatial positioning of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets. nih.gov This structural feature is of paramount importance in rational drug design, where the goal is to create molecules with optimized interactions with proteins or enzymes. nih.gov Furthermore, the introduction of these C(sp³)-rich, non-planar structures can significantly improve the physicochemical properties of molecules, moving away from the often problematic "flatland" of aromatic compounds. researchgate.net

The phenyl ring is one of the most common motifs in bioactive compounds and drugs. nih.govresearchgate.net However, its aromaticity can lead to metabolic instability and poor solubility. researchgate.net To address these issues, medicinal chemists have increasingly turned to saturated bioisosteres—non-aromatic scaffolds that mimic the size and geometry of the phenyl ring while offering improved properties. The 2-oxabicyclo[2.2.2]octane system has been identified as a particularly effective bioisostere for the para-substituted phenyl ring. nih.govresearchgate.net

Bioisosterism is a strategy used in medicinal chemistry to modify a lead compound by replacing a functional group with another that has similar physical or chemical properties, with the aim of enhancing desired activities or reducing undesirable ones. nih.gov The goal of replacing a phenyl ring with a saturated scaffold is to replicate its primary function as a rigid linker that orients substituents in a specific, collinear fashion, while simultaneously improving "drug-like" properties such as solubility and metabolic stability. researchgate.netnih.gov The success of this strategy relies on the geometric similarity between the bioisostere and the original aromatic ring, particularly the distance and angle between the points of attachment. researchgate.netnih.gov

The 2-oxabicyclo[2.2.2]octane core was rationally designed based on an analysis of the pros and cons of previously established phenyl ring bioisosteres. nih.govresearchgate.net

Bicyclo[1.1.1]pentane (BCP): While BCPs are excellent mimics in terms of the angle of their exit vectors, the distance between substituents is shorter than in a para-substituted phenyl ring. researchgate.net

Bicyclo[2.2.2]octane (BCO): BCOs offer a more comparable substituent distance but tend to be more lipophilic than the phenyl rings they replace, which can negatively impact solubility. researchgate.netnih.gov

Cubane: Cubanes provide good geometric mimicry but can exhibit chemical instability under certain conditions, such as in the presence of transition metals or upon heating. nih.gov

The 2-oxabicyclo[2.2.2]octane scaffold strikes a balance, offering geometric parameters highly similar to a para-substituted phenyl ring while the introduction of an oxygen atom mitigates the increased lipophilicity seen with its all-carbon analogue, bicyclo[2.2.2]octane. researchgate.netnih.gov

Geometric Parameter Comparison of Phenyl Ring and Saturated Bioisosteres nih.govresearchgate.net
ScaffoldDistance r (Å)Distance d (Å)Angle φ1 (°)Angle φ2 (°)
para-Substituted Phenyl (in Imatinib)2.84.1177.3178.1
Bicyclo[1.1.1]pentane1.93.1180.0180.0
Bicyclo[2.2.2]octane2.63.9180.0180.0
Cubane2.73.8180.0180.0
2-Oxabicyclo[2.2.2]octane2.63.9176.6177.9

The replacement of a "flat" aromatic ring with a C(sp³)-rich, three-dimensional scaffold fundamentally alters a molecule's properties. The primary advantages include:

Increased Solubility: Saturated scaffolds disrupt the crystal lattice packing that can occur with flat aromatic molecules and reduce lipophilicity, leading to improved aqueous solubility. The oxygen atom in the 2-oxabicyclo[2.2.2]octane core further enhances polarity and solubility. researchgate.netnih.gov

Enhanced Metabolic Stability: Phenyl rings are often susceptible to metabolic oxidation by cytochrome P450 enzymes. Saturated scaffolds lack the π-system that is the site of such metabolic attacks, thus increasing the molecule's stability and half-life in the body. researchgate.netnih.gov

Reduced Lipophilicity: High lipophilicity can be a liability in drug design. The introduction of the 2-oxabicyclo[2.2.2]octane scaffold has been shown to reduce lipophilicity compared to both the parent phenyl compound and its bicyclo[2.2.2]octane analogue. nih.gov

While the 2-oxabicyclo[2.2.2]octane core has been known in organic synthesis, its application as a phenyl bioisostere is a more recent development that has driven its current research trajectory. nih.gov Key research has focused on synthesizing functionalized derivatives, including the title compound this compound, and incorporating them into known drug molecules to demonstrate their value.

A pivotal study showcased the replacement of a para-substituted phenyl ring in the anticancer drugs Imatinib and Vorinostat with the 2-oxabicyclo[2.2.2]octane core. nih.govresearchgate.net In the case of Imatinib, this substitution led to a significant improvement in key physicochemical properties without sacrificing bioactivity. nih.gov For Vorinostat, the replacement resulted in a new, bioactive analogue. researchgate.net These findings underscore the potential of this scaffold to generate novel intellectual property and develop improved therapeutics. The key synthetic step for accessing these scaffolds often involves the iodocyclization of specifically substituted cyclohexane-containing alkenyl alcohols. nih.govresearchgate.net

Physicochemical Property Comparison of Imatinib and its Bioisosteric Analogs nih.gov
CompoundScaffoldWater Solubility (μM)Metabolic Stability CLint (mg/(min•μL))Half-life t1/2 (min)
ImatinibPhenyl3512860
Analog 1Bicyclo[2.2.2]octane11316-
Analog 22-Oxabicyclo[2.2.2]octane3891987

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15NO B13000875 {2-Oxabicyclo[2.2.2]octan-4-yl}methanamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

2-oxabicyclo[2.2.2]octan-4-ylmethanamine

InChI

InChI=1S/C8H15NO/c9-5-8-3-1-7(2-4-8)10-6-8/h7H,1-6,9H2

InChI Key

FFOVFEXQFJSIFV-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1OC2)CN

Origin of Product

United States

Advanced Synthetic Strategies and Methodologies for the 2 Oxabicyclo 2.2.2 Octan 4 Yl Methanamine Core and Its Derivatives

Historical Context and Early Synthetic Approaches to the 2-Oxabicyclo[2.2.2]octane Skeleton

Early forays into the synthesis of the 2-oxabicyclo[2.2.2]octane skeleton were often lengthy and lacked the modularity required for extensive derivatization. These initial methods, while foundational, highlighted the challenges associated with constructing this bridged bicyclic system.

Harrison's Intramolecular Michael Addition Strategies (e.g., 6-step approaches)

A more concise approach was developed by Harrison in 2019, which employed an intramolecular Michael addition as the key ring-forming step. nih.govdtu.dk This strategy significantly reduced the number of synthetic steps to around six. However, a notable limitation of this methodology was its restricted scope, being primarily applicable to the synthesis of derivatives bearing aromatic substituents. nih.gov

Modern Modular Synthetic Pathways for Constructing the 2-Oxabicyclo[2.2.2]octane Ring System

To overcome the limitations of earlier methods, recent research has focused on developing more efficient and versatile synthetic strategies. These modern approaches prioritize modularity, allowing for the late-stage introduction of functional diversity.

Key Cyclization Reactions for Core Formation (e.g., Iodocyclization of Cyclohexane-Containing Alkenyl Alcohols)

A significant breakthrough in the synthesis of the 2-oxabicyclo[2.2.2]octane core has been the development of an iodocyclization reaction of cyclohexane-containing alkenyl alcohols. nih.govresearchgate.net This key step, often carried out using molecular iodine in acetonitrile, provides a direct and efficient route to the bicyclic skeleton. nih.govresearchgate.net The reaction proceeds through the activation of the double bond by iodine, followed by an intramolecular attack of the hydroxyl group to form the ether linkage and establish the bicyclic system. This methodology has proven to be scalable, with reports of multigram synthesis in a single run. nih.gov

Reaction Key Reagents Advantages Reference
IodocyclizationMolecular Iodine (I2), Acetonitrile (MeCN)High efficiency, Scalability, Direct formation of the bicyclic core nih.govresearchgate.net

Strategies for Diverse Functionalization of the Core Structure

The true power of modern synthetic strategies lies in their ability to facilitate the diverse functionalization of the 2-oxabicyclo[2.2.2]octane core, enabling the synthesis of a wide array of derivatives, including the target compound {2-Oxabicyclo[2.2.2]octan-4-yl}methanamine.

A common and effective strategy involves the conversion of a carboxylic acid group at the 4-position of the bicyclic system into the desired methanamine functionality. One such powerful transformation is the Curtius rearrangement . This reaction proceeds through an acyl azide intermediate, which then rearranges to an isocyanate. The isocyanate can be subsequently trapped with a suitable nucleophile, such as water or an alcohol, to generate the amine or a carbamate precursor, respectively. The Curtius rearrangement is known for its mild reaction conditions and tolerance of a wide range of functional groups.

Another viable approach is the conversion of an iodo-functionalized 2-oxabicyclo[2.2.2]octane intermediate. The iodide can be displaced by an azide nucleophile, such as sodium azide. The resulting azide derivative can then be reduced to the corresponding amine using standard reducing agents like lithium aluminum hydride (LiAlH4) or by catalytic hydrogenation. nih.gov This two-step sequence provides a reliable method for introducing the amine functionality.

The table below summarizes key functionalization strategies for accessing amine derivatives of the 2-oxabicyclo[2.2.2]octane core.

Starting Material Functional Group Key Transformation Intermediate Final Functional Group Reference
Carboxylic AcidCurtius RearrangementAcyl Azide, IsocyanateAmine/Carbamate nih.gov
IodideAzide Displacement followed by ReductionAzideAmine nih.gov

These modern, modular approaches have significantly advanced the accessibility of this compound and its derivatives, paving the way for their broader exploration in various fields of chemical research.

Derivatization and Functionalization Strategies for this compound Analogues

The ability to introduce a variety of functional groups onto the 2-oxabicyclo[2.2.2]octane framework is key to its utility. Strategies have been developed to produce mono- and bifunctionalized derivatives that serve as versatile building blocks.

A cornerstone of synthesizing functionalized 2-oxabicyclo[2.2.2]octane derivatives is the iodocyclization of specific cyclohexane-containing alkenyl alcohols. nih.govnih.gov This key reaction, often utilizing molecular iodine in acetonitrile, produces an iodide intermediate which is ripe for subsequent chemical modifications. nih.govnih.gov This approach allows for the creation of scaffolds with one or two "exit vectors" for further derivatization, effectively mimicking mono- and para-substituted phenyl rings. nih.govresearchgate.net

Several modifications of the resulting iodides can be performed to yield a diverse range of mono- and bifunctional derivatives ready for medicinal chemistry applications. nih.gov For instance, treating the iodide intermediate with potassium thioacetate, followed by oxidation, can produce an aliphatic sulfonyl chloride. nih.gov Another pathway involves the reaction with potassium acetate and subsequent hydrolysis to yield a valuable alcohol functional group. nih.gov This alcohol can then be oxidized to form a carboxylic acid. nih.gov These transformations provide access to key functional groups essential for creating diverse chemical libraries.

Table 1: Representative Functionalization of Iodide Intermediates

Starting MaterialReagentsProductFunctional Group Introduced
Iodide Intermediate1. KSAc; 2. NCSSulfonyl Chloride-SO₂Cl
Iodide Intermediate1. KOAc; 2. Alkali HydrolysisAlcohol-OH
Alcohol DerivativeOxidationCarboxylic Acid-COOH

The introduction of the critical amine functionality to form derivatives of this compound can be achieved through a multi-step process starting from the versatile iodide intermediate. A common and effective method involves the reaction of the iodide with sodium azide (NaN₃) to form an azide derivative. nih.gov This is followed by a reduction step, for example using Lithium aluminum hydride (LiAlH₄), which converts the azide group into the primary amine, yielding the target aminomethyl scaffold. nih.gov

Beyond the amine group, other functionalities can be readily introduced. As mentioned, the iodide can be converted to an alcohol, which can then undergo Swern oxidation to yield an aldehyde. nih.gov This aldehyde serves as a precursor for numerous other transformations. Similarly, the alcohol can be O-mesylated and subsequently reacted with lithium bromide to furnish a bromide derivative, providing another handle for further synthetic elaboration. nih.gov

Table 2: Synthesis of Amine and Other Functionalized Derivatives

PrecursorReagentsFinal Product
Iodide1. NaN₃; 2. ReductionAmine
AlcoholSwern OxidationAldehyde
Alcohol1. MsCl; 2. LiBrBromide
Iodide1. KSAc; 2. NCSSulfonyl Chloride
AlcoholOxidationCarboxylic Acid

Asymmetric Synthesis and Stereocontrol in the Preparation of Chiral this compound Derivatives

The biological activity of chiral molecules is often dependent on their specific three-dimensional arrangement. Therefore, the development of asymmetric synthetic methods to control the stereochemistry of the 2-oxabicyclo[2.2.2]octane core is of paramount importance. researchgate.net

The construction of chiral bridged bicyclic structures in an enantioselective manner remains a significant challenge in synthetic chemistry. chemrxiv.org For the 2-oxabicyclo[2.2.2]octane system, Diels-Alder reactions represent a powerful tool for establishing the core structure with defined stereochemistry. mdpi.com The reaction between dienes like 2H-pyran-2-ones and various dienophiles can generate the oxabicyclo[2.2.2]octene skeleton with up to four contiguous stereocenters. mdpi.com

Recent advances in organocatalysis have provided new avenues for the asymmetric synthesis of related bicyclic scaffolds. For example, modified proline catalysts have been used to create enantioenriched isoquinuclidines and bicyclo[2.2.2]octanes with high levels of enantioselectivity and diastereoselectivity. acs.org Similarly, chiral Lewis acid catalysts, such as chiral copper(II) complexes with bisoxazoline ligands, have been successfully employed in enantioselective cycloaddition reactions to construct chiral bridged bicyclic systems. chemrxiv.org These methodologies offer promising strategies that could be adapted for the enantioselective synthesis of the this compound core.

Control over the absolute configuration and diastereoselectivity is crucial and often determined by the specific synthetic route employed. researchgate.net In Diels-Alder cycloadditions, the stereochemical outcome (i.e., the formation of endo vs. exo isomers) can often be controlled by reaction conditions. mdpi.com Reactions performed at lower temperatures for shorter durations tend to be kinetically controlled, favoring the formation of one diastereomer, while thermodynamic conditions at higher temperatures may favor a different, more stable isomer. mdpi.com

The choice of chiral catalyst or auxiliary is fundamental in asymmetric synthesis for dictating the absolute configuration of the product. nih.gov For instance, in organocatalyzed approaches to bicyclo[2.2.2]octanes, the catalyst directs the formation of a specific enantiomer, often with high selectivity. acs.org The predictable stereochemical outcomes from reactions catalyzed by well-designed chiral complexes add a valuable and reliable dimension to asymmetric synthesis, enabling the targeted preparation of a specific stereoisomer of a drug candidate. nih.gov The impact of controlling the absolute configuration is significant, as different stereoisomers of a drug analogue can exhibit vastly different biological properties. researchgate.net

Targeted C-H Functionalization Methodologies Applied to Saturated Bicyclic Amines

Directly converting carbon-hydrogen (C-H) bonds into carbon-carbon or carbon-heteroatom bonds is a powerful strategy that can streamline synthetic routes. While specific examples of C-H functionalization applied directly to the this compound core are not yet broadly reported, methodologies developed for other saturated bicyclic amines and related structures provide a strong foundation for future work in this area. The principles of C-H functionalization often involve the use of transition metal catalysts that can selectively activate a specific C-H bond, often guided by a directing group within the molecule. The amine or a derivative thereof could potentially serve as such a directing group, enabling regioselective functionalization of the saturated bicyclic core. This approach would offer a highly efficient way to introduce further complexity and diversify analogues at a late stage in the synthesis, avoiding the need for lengthy de novo constructions.

Amide-Directed C(sp³)-H Functionalization Strategies

The direct functionalization of C(sp³)-H bonds is a powerful strategy that offers a more atom- and step-economical approach to molecular diversification compared to traditional methods that often require pre-functionalized substrates. Amide-directed C(sp³)-H functionalization has emerged as a particularly robust and versatile methodology. thieme-connect.comescholarship.org This approach utilizes an amide group, strategically installed on the substrate, to direct a transition metal catalyst to a specific C-H bond, enabling its selective cleavage and subsequent transformation.

While direct experimental data on the amide-directed C(sp³)-H functionalization of the this compound core is not extensively reported in the literature, the principles of this methodology, established on other saturated bicyclic and acyclic amine systems, provide a strong foundation for its application to this scaffold. The general strategy involves the formation of an amide derivative of this compound, which then serves as the substrate for a transition metal-catalyzed C-H activation reaction.

A variety of directing groups, typically N-substituted amides, have been successfully employed in C(sp³)-H functionalization reactions of other amine derivatives. These include, but are not limited to, 8-aminoquinoline and picolinamide. The choice of the directing group is crucial as it influences the stability of the metallacyclic intermediate and, consequently, the efficiency and selectivity of the reaction.

The most commonly employed catalysts for these transformations are palladium and rhodium complexes. Palladium catalysts, such as palladium(II) acetate, are often used for C-H arylation, alkenylation, and acetoxylation reactions. Rhodium catalysts, on the other hand, have shown remarkable efficacy in C-H amination and carbene insertion reactions.

Illustrative Catalytic Systems for Amide-Directed C(sp³)-H Functionalization:

Catalyst SystemDirecting GroupTransformationPotential Application on this compound
Pd(OAc)₂ / Ligand8-AminoquinolineArylationIntroduction of aryl moieties at positions β or γ to the amide
[Rh₂(esp)₂]PicolinamideAminationInstallation of nitrogen-containing functional groups
Pd(OAc)₂ / OxidantN-methoxyamideAcetoxylationIntroduction of an acetoxy group for further functionalization

It is important to note that the rigid, bicyclic nature of the this compound core would likely impose significant geometric constraints on the formation of the metallacyclic intermediate, which could profoundly impact the feasibility and outcome of the reaction.

Regioselectivity and Yield Optimization in Advanced Derivatization

Achieving high regioselectivity and optimizing reaction yields are paramount in the synthetic application of C-H functionalization. In the context of the this compound core, the rigid framework presents a unique set of challenges and opportunities for controlling the site of functionalization.

Regioselectivity:

The regioselectivity of amide-directed C-H functionalization is primarily governed by the formation of a stable, five- or six-membered metallacyclic intermediate. For the this compound scaffold, the positioning of the amide directing group on the methanamine nitrogen would likely direct functionalization to the C-H bonds of the bicyclic core. The inherent rigidity of the 2-oxabicyclo[2.2.2]octane system would limit the number of accessible C-H bonds for the catalyst, potentially leading to high regioselectivity.

The primary sites for C-H activation would be the methylene (B1212753) (CH₂) and methine (CH) protons on the bicyclic core. The relative reactivity of these sites would depend on a combination of factors, including:

Steric accessibility: The catalyst's approach to a specific C-H bond.

Electronic effects: The influence of the bridgehead oxygen atom.

Ring strain: The energetic favorability of forming the metallacyclic intermediate at different positions.

Computational studies and careful experimental design would be crucial to predict and control the regiochemical outcome.

Yield Optimization:

Maximizing the yield of the desired functionalized product requires careful optimization of several reaction parameters. Drawing from studies on other saturated amine systems, the following factors are critical for achieving high yields in the derivatization of the this compound core:

Catalyst and Ligand: The choice of the transition metal catalyst and the coordinating ligands can significantly impact catalytic activity and stability. Fine-tuning the electronic and steric properties of the ligands can enhance the rate of the desired transformation and suppress side reactions.

Solvent: The solvent can influence the solubility of the reactants and catalyst, as well as the stability of the reaction intermediates.

Temperature: C-H activation reactions often require elevated temperatures to overcome the high activation energy of C-H bond cleavage. However, excessively high temperatures can lead to catalyst decomposition or undesired side reactions.

Additives: The addition of oxidants, bases, or other co-catalysts is often necessary to facilitate the catalytic cycle. The nature and stoichiometry of these additives must be carefully optimized.

Table of Factors Influencing Yield in C(sp³)-H Functionalization:

ParameterEffect on YieldGeneral Optimization Strategy
Catalyst Loading Higher loading can increase reaction rate but also cost.Screen different loadings to find the optimal balance between reaction time and cost-effectiveness.
Ligand Structure Can affect catalyst stability, activity, and selectivity.A library of ligands should be screened to identify the one that provides the highest yield of the desired product.
Solvent Polarity Affects solubility and can influence the reaction mechanism.Test a range of solvents with varying polarities.
Reaction Temperature Influences reaction rate and potential for side reactions.Perform the reaction at various temperatures to find the optimal point.
Concentration Can impact reaction kinetics.Vary the concentration of the limiting reagent.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of 2 Oxabicyclo 2.2.2 Octan 4 Yl Methanamine Analogues

Principles of Molecular Design for Modulating Biological Activity through Scaffold Modification

Key principles in the molecular design of these analogues include:

Scaffold Rigidity: The bridged bicyclic nature of the 2-oxabicyclo[2.2.2]octane system imparts a high degree of conformational rigidity. nih.gov This pre-organization of the molecule can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity.

Three-Dimensionality: Moving away from flat, aromatic structures to a more three-dimensional scaffold can provide access to novel chemical space and enable more specific interactions with the often-complex binding pockets of proteins. researchgate.net

Vectorial Orientation of Substituents: The scaffold provides a defined spatial arrangement for appended functional groups. The 4-methanamine group and any other substituents on the bicyclic core will have fixed vectorial positions, which is critical for probing and optimizing interactions within a receptor binding site.

Improved Physicochemical Properties: A major driver for using this scaffold is the potential for enhanced aqueous solubility and reduced lipophilicity compared to their aromatic counterparts, which can lead to improved pharmacokinetic profiles. nih.govnih.gov

The rational design process often begins with the hypothesis that the 2-oxabicyclo[2.2.2]octane core can mimic the spatial orientation of substituents on an aromatic ring while offering a more favorable property profile. nih.gov Computational modeling is frequently employed to compare the geometric parameters (e.g., bond distances and angles between substituents) of the bicyclic scaffold with those of the aromatic system it is intended to replace. nih.govresearchgate.net

Conformational Impact of the Bridged Bicyclic Scaffold on Ligand-Target Interactions

The rigid, bridged structure of the 2-oxabicyclo[2.2.2]octane scaffold has a profound impact on how a ligand interacts with its biological target. Unlike flexible acyclic or conformationally mobile cyclic systems, this scaffold forces substituents into well-defined spatial orientations. nih.gov This conformational restriction can be highly advantageous in drug design.

X-ray crystallographic studies have revealed that the geometric properties of 2-oxabicyclo[2.2.2]octanes are very similar to those of a para-substituted phenyl ring, albeit with slightly shorter distances between the substituent attachment points. nih.govresearchgate.net This structural mimicry allows the scaffold to present key binding groups to a receptor in a manner analogous to a known phenyl-containing ligand, while the inherent three-dimensionality can allow for additional, potentially beneficial, interactions with the protein.

The presence of the oxygen atom at the 2-position of the bicycle is not merely a steric replacement for a carbon. It introduces a polar heteroatom that can influence the molecule's properties in several ways:

It can act as a hydrogen bond acceptor, potentially forming a key interaction with the target protein.

It lowers the lipophilicity of the scaffold compared to its all-carbon analogue, bicyclo[2.2.2]octane. nih.gov

It can influence the electronic properties of the scaffold and its substituents.

The conformational rigidity of the scaffold also means that the relative orientation of substituents is fixed. This is particularly important when multiple substituents are present on the bicyclic ring. The fixed spatial relationship between these groups can be exploited to achieve high selectivity for a particular receptor subtype, as the ligand is essentially "pre-organized" for binding to the target.

Rational Design and Synthesis of Derivatives for SAR Elucidation

The systematic exploration of the structure-activity relationships of {2-Oxabicyclo[2.2.2]octan-4-yl}methanamine analogues involves the rational design and synthesis of a library of derivatives. This process aims to understand how modifications to different parts of the molecule affect its biological activity. The synthesis of such compounds often involves multi-step sequences, with key steps including the formation of the bicyclic core, often via an intramolecular cyclization reaction. nih.govnih.gov

The biological activity of this compound analogues can be finely tuned by altering the position and electronic nature of substituents on the bicyclic scaffold. The aminomethyl group at the 4-position is a key feature, likely involved in a primary interaction with the biological target, such as forming a salt bridge with an acidic residue in a receptor binding pocket.

To probe the SAR, medicinal chemists would typically synthesize analogues with substituents at other accessible positions on the bicyclic frame. The electronic properties of these substituents (electron-donating or electron-withdrawing) can influence the pKa of the primary amine, which in turn affects its ionization state at physiological pH and its ability to form ionic bonds. For example, introducing an electron-withdrawing group on the scaffold could lower the basicity of the amine.

The following table illustrates a hypothetical SAR study for a series of this compound analogues, demonstrating how substituent changes could influence receptor binding affinity.

Note: The data in this table is hypothetical and for illustrative purposes only, as specific SAR data for a comprehensive series of this compound analogues is not publicly available.

The three-dimensional nature of the 2-oxabicyclo[2.2.2]octane scaffold makes steric interactions a critical determinant of binding affinity and selectivity. The size and shape of substituents can either enhance or disrupt the fit of the ligand within the receptor's binding pocket.

Key considerations for steric effects include:

Size of Substituents: Introducing bulky substituents can lead to steric clashes with the receptor, reducing binding affinity. Conversely, in some cases, a larger group may be able to access a previously unoccupied sub-pocket, leading to an increase in potency.

Stereochemistry: For chiral analogues, the absolute configuration of stereocenters will be crucial. The different spatial arrangements of substituents in enantiomers or diastereomers can lead to significant differences in biological activity.

The rigid nature of the scaffold is an advantage in studying these effects, as it removes the complication of conformational flexibility, allowing for a more direct correlation between the steric properties of a substituent and its effect on biological activity. researchgate.net

Modulation of Physicochemical Properties Through Bioisosteric Replacement

A primary motivation for employing the 2-oxabicyclo[2.2.2]octane scaffold is to improve the physicochemical properties of a lead compound, a key aspect of the structure-property relationship (SPR).

Poor aqueous solubility and high lipophilicity are common liabilities in drug discovery, often leading to poor absorption, rapid metabolism, and off-target toxicity. The replacement of a phenyl ring with a 2-oxabicyclo[2.2.2]octane core has been shown to be an effective strategy for mitigating these issues. nih.govnih.gov

The introduction of the oxygen heteroatom into the bicyclic system increases the polarity of the scaffold, which generally leads to:

Increased Aqueous Solubility: A study on the anticancer drug Imatinib demonstrated that replacing a para-substituted phenyl ring with a 2-oxabicyclo[2.2.2]octane scaffold led to a significant increase in aqueous solubility compared to the analogue with a bicyclo[2.2.2]octane (all-carbon) core. nih.gov

Reduced Lipophilicity: The same study showed that the 2-oxabicyclo[2.2.2]octane analogue of Imatinib had a lower calculated logP (clogP) and experimental logD value compared to the parent drug, indicating reduced lipophilicity. nih.gov

The following table summarizes the physicochemical properties of Imatinib and its bicyclic analogues, illustrating the benefits of the 2-oxabicyclo[2.2.2]octane scaffold.

Data sourced from Mykhailiuk et al. (2023). nih.govresearchgate.net

Strategies for Improving Metabolic Stability of Derivatives

In the realm of drug discovery and development, enhancing the metabolic stability of lead compounds is a critical step toward creating viable drug candidates. One of the primary strategies employed to achieve this is the modification of metabolically labile sites within a molecule. For derivatives of this compound, a key approach to improving metabolic stability involves the use of the 2-oxabicyclo[2.2.2]octane scaffold as a bioisosteric replacement for aromatic rings, such as a para-substituted phenyl ring. nih.govnih.govresearchgate.netenamine.net

The rationale behind this strategy lies in the inherent metabolic vulnerability of aromatic systems. Phenyl rings are often susceptible to oxidation by cytochrome P450 enzymes, leading to the formation of phenols, catechols, and other metabolites that can be rapidly conjugated and cleared from the body. By replacing a phenyl ring with a saturated, three-dimensional scaffold like 2-oxabicyclo[2.2.2]octane, the sites of potential metabolism are effectively blocked. This bicyclic system is chemically robust and less prone to enzymatic attack. nih.gov

A compelling demonstration of this strategy's effectiveness comes from a study on the anticancer drug Imatinib. nih.govnih.govresearchgate.netenamine.net Researchers replaced the para-substituted phenyl ring in Imatinib with both a bicyclo[2.2.2]octane and a 2-oxabicyclo[2.2.2]octane core and evaluated the metabolic stability of the resulting analogues in human liver microsomes.

The findings revealed a significant improvement in metabolic stability for the bicyclic analogues compared to the parent drug. nih.gov Specifically, the incorporation of the 2-oxabicyclo[2.2.2]octane scaffold resulted in a nearly 50% increase in the metabolic half-life (t½) and a notable decrease in the intrinsic clearance (CLint). nih.gov This indicates that the molecule is metabolized at a slower rate, which could translate to improved bioavailability and a longer duration of action in vivo.

The table below summarizes the in vitro metabolic stability data for Imatinib and its bicyclic analogues.

CompoundStructureIntrinsic Clearance (CLint) (μL/min/mg)Half-life (t½) (min)
ImatinibPhenyl-containing2860
Analogue 1Bicyclo[2.2.2]octane16Not Reported
Analogue 22-Oxabicyclo[2.2.2]octane1987

These research findings strongly support the use of the 2-oxabicyclo[2.2.2]octane core as a strategic element for enhancing the metabolic stability of drug candidates. While specific metabolic data for derivatives of this compound are not extensively reported in the public domain, the principles derived from the study of Imatinib analogues are directly applicable. By incorporating the 2-oxabicyclo[2.2.2]octane moiety to replace metabolically susceptible aromatic rings in more complex molecules, it is anticipated that a similar enhancement in metabolic stability could be achieved for derivatives of this compound.

Preclinical Biological Target Engagement and Mechanism of Action Studies of 2 Oxabicyclo 2.2.2 Octan 4 Yl Methanamine Derivatives

Investigation as Ligands for G-Protein Coupled Receptors (GPCRs)

GPCRs are a large family of transmembrane proteins that play a central role in cellular signaling and are the targets for a significant percentage of modern pharmaceuticals. oup.com The unique conformational constraints of the 2-oxabicyclo[2.2.2]octane core have been exploited to design ligands with high affinity and selectivity for specific opioid receptor subtypes, which are a class of GPCRs. oup.comnih.gov

Research has demonstrated that derivatives incorporating the 2-oxabicyclo[2.2.2]octane skeleton can act as potent and selective agonists for opioid receptors. A notable example is the compound KNT-63, which was designed as a novel kappa opioid receptor (KOR) agonist. researchgate.net This compound has been shown to exhibit profound antinociceptive effects that are mediated via the KOR. researchgate.net The development of KOR agonists is a significant area of research, as they have the potential to produce strong analgesia without the characteristic side effects associated with mu opioid receptor (MOR) agonists, such as dependence. oup.com

The design of these agonists is often based on the structures of known opioid ligands. For instance, derivatives with an oxabicyclo[3.2.1]octane structure, closely related to the [2.2.2] system, have been synthesized and shown to act as dual agonists for both delta (DOR) and kappa (KOR) opioid receptors. dntb.gov.ua The affinity and efficacy of these compounds at different opioid receptors are determined through in vitro binding assays using cell membranes expressing the specific receptor subtypes.

Table 1: Opioid Receptor Binding Affinity of Representative Oxabicyclo-Derivatives
CompoundCore StructureTarget ReceptorBinding Affinity (Ki, nM)Selectivity
KNT-63oxabicyclo[2.2.2]octaneKappa (κ)Potent agonism reported researchgate.netHigh for KOR nih.gov
6-Amide Derivative (7a)oxabicyclo[3.2.1]octaneDelta (δ) / Kappa (κ)Potent dual agonism reportedDual DOR/KOR agonist
Azabicyclo-octene (4b)azabicyclo[2.2.2]octeneKappa (κ)EC50 = 0.033 nMHigh for KOR oup.com

The development of potent and selective ligands like KNT-63 relies heavily on understanding the three-dimensional interactions between the ligand and the receptor's binding pocket. researchgate.netmdpi.com Conformational analysis is a key tool in this process, allowing researchers to predict or identify the "active conformation" of a ligand—the specific shape it adopts when it successfully binds to and activates its target receptor. researchgate.netnih.gov

The design of KNT-63 was based on a conformational analysis of TRK-820 (nalfurafine), a known KOR agonist. researchgate.net This analysis suggested that the active conformation of TRK-820 involved its C-ring adopting a boat form. researchgate.net To mimic this, the rigid 2-oxabicyclo[2.2.2]octane skeleton was incorporated into KNT-63 to lock the crucial amide side chain into a specific orientation that was predicted to be optimal for KOR binding and activation. oup.comresearchgate.net This strategy of using a conformationally constrained scaffold proved successful, as KNT-63 demonstrated potent KOR agonism comparable to that of TRK-820. researchgate.net This highlights a rational design approach where the rigid bicyclic structure serves to minimize the entropic penalty of binding by pre-organizing the molecule into a bioactive conformation. nih.govmdpi.com

Inhibition of Key Enzyme Targets and Signaling Pathways

Beyond GPCRs, the 2-oxabicyclo[2.2.2]octane scaffold has been explored for its potential in designing inhibitors of key enzymes and modulators of critical signaling pathways implicated in various diseases. nih.gov

The phosphoinositide 3-kinase (PI3K) signaling pathway is crucial for regulating cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many human cancers. google.comgoogleapis.com Consequently, PI3K isoforms, particularly PI3Kα, are major targets for anticancer drug development. google.comgoogleapis.com Patent literature discloses compounds designed to inhibit PI3Kα that can incorporate a 2-oxabicyclo[2.2.2]octane moiety as part of their chemical structure. google.comgoogleapis.com

Further supporting the utility of this scaffold in kinase inhibitor design, one study replaced the central phenyl ring of the well-known kinase inhibitor Imatinib with a 2-oxabicyclo[2.2.2]octane core. nih.govresearchgate.net This modification, an example of bioisosteric replacement, led to a derivative with improved physicochemical properties, such as enhanced water solubility and metabolic stability, while retaining biological activity. nih.govresearchgate.net This demonstrates the scaffold's potential to serve as a non-aromatic, three-dimensional core in the design of new kinase inhibitors.

The Extracellular-Signal Regulated Kinase (ERK) pathway is a critical downstream signaling cascade that relays signals from cell surface receptors to the nucleus, regulating fundamental cellular processes like proliferation and differentiation. googleapis.com The pathway is often activated by GPCRs, including opioid receptors. googleapis.com Activation of MOR and DOR, for example, can lead to the phosphorylation and activation of ERK1/2. googleapis.com

While direct studies on the effect of {2-Oxabicyclo[2.2.2]octan-4-yl}methanamine derivatives on the ERK pathway are not extensively documented, their established activity as opioid receptor agonists provides a strong mechanistic link. oup.comresearchgate.net Since these derivatives can activate GPCRs, it is plausible that they can consequently modulate downstream effectors like the ERK pathway. Supporting this, a patent for modulators of GPR120 (another GPCR) containing an oxabicyclo[2.2.2]octane core monitored the compound's activity by measuring the phosphorylation of ERK (pERK). This indicates that molecules with this scaffold can indeed engage targets that lead to ERK pathway modulation.

The Hepatitis C Virus (HCV) NS3-NS4A serine protease is an essential enzyme for viral replication, making it a prime target for the development of direct-acting antiviral agents. nih.govxiahepublishing.com Inhibitors of this protease block the maturation of the viral polyprotein, thereby halting the viral life cycle. nih.gov

While inhibitors containing the 2-oxabicyclo[2.2.2]octane core have not been prominently reported for this specific target, structurally related bicyclic scaffolds have been utilized in this area. For instance, a patent for novel HCV NS3 protease inhibitors describes the synthesis of a key intermediate based on a 2-aza-bicyclo[2.2.2]octane structure, where a nitrogen atom replaces the oxygen of the oxabicyclo- core. google.com Furthermore, inhibitors derived from 2-aza-bicyclo[2.2.1]heptane have also been developed. nih.gov The use of these rigid, constrained bicyclic systems suggests their utility in positioning key functional groups within the shallow substrate-binding site of the NS3/4A protease, indicating the potential for related oxabicyclo- derivatives in this therapeutic area. xiahepublishing.com

Exploration as Modulators for Other Biological Systems

The versatility of the 2-oxabicyclo[2.2.2]octane scaffold has led to its application in the design of modulators for a range of biological targets beyond its initial conception.

The endocannabinoid system, primarily comprising the CB1 and CB2 receptors, is a significant target for therapeutic intervention in numerous pathological conditions. olemiss.edubiomolther.org The development of ligands with high affinity and selectivity for these receptors is an area of intense research. nih.gov While the direct incorporation of the this compound moiety into cannabinoid receptor ligands is not extensively documented in publicly available literature, the principles of bioisosteric replacement are highly relevant to this field.

Structure-activity relationship (SAR) studies of cannabinoid ligands have revealed that the nature and orientation of substituent groups are critical for receptor affinity and selectivity. biomolther.org For instance, in certain classes of synthetic cannabinoids, the replacement of planar aromatic rings with saturated, rigid scaffolds can influence binding. The 2-oxabicyclo[2.2.2]octane core, as a non-classical phenyl ring bioisostere, presents an opportunity to explore new chemical space in cannabinoid ligand design. researchgate.net This substitution can alter the lipophilicity and conformational flexibility of a molecule, which are key determinants of CB1/CB2 receptor binding. The development of selective CB2 receptor agonists is of particular interest to avoid the psychoactive effects associated with CB1 receptor activation. olemiss.edu

Future research may involve the synthesis and evaluation of derivatives where the 2-oxabicyclo[2.2.2]octane scaffold is appended to known cannabinoid pharmacophores to assess its impact on receptor binding and functional activity.

Gamma-secretase is an intramembrane protease complex that plays a crucial role in the pathogenesis of Alzheimer's disease. It is responsible for the cleavage of the amyloid precursor protein (APP) to produce amyloid-beta (Aβ) peptides of varying lengths. acs.org The overproduction of the aggregation-prone Aβ42 peptide is considered a key initiating event in the amyloid cascade hypothesis of Alzheimer's disease. acs.orgnih.gov Consequently, modulating gamma-secretase activity to selectively reduce Aβ42 production in favor of shorter, less toxic Aβ species is a promising therapeutic strategy. acs.orgnih.gov

The 2-oxabicyclo[2.2.2]octane scaffold and its structural analogs have been explored in the context of gamma-secretase modulator (GSM) development. The rationale for their use lies in their ability to act as rigid, three-dimensional bioisosteres for phenyl rings often found in GSMs. This can lead to improved pharmacological properties.

Research into aza-bicyclo[2.2.2]octane sulfonamides, a closely related class of compounds, has yielded potent presenilin-1 selective γ-secretase inhibitors. ucl.ac.uk Computational modeling of these compounds suggests that a specific "U-shaped" conformation between aromatic sulfonamide and aryl ring substituents is crucial for potency and selectivity. ucl.ac.uk The bicyclic core is instrumental in achieving this desired three-dimensional arrangement.

One study detailed the synthesis and evaluation of a series of 2-azabicyclo[2.2.2]octane sulfonamides. The data below highlights the activity of key compounds from this series.

CompoundPSEN1-APH1B IC50 (nM)PSEN1-APH1A Selectivity (fold vs PSEN1-APH1B)PSEN2 Selectivity (fold vs PSEN1-APH1B)
(+)-13bLow nanomolar~4>350
13cHigh potencyModerateModerate
13kHigh potencyModerateModerate

This data indicates that compounds like (+)-13b exhibit potent inhibition of the PSEN1-APH1B complex with high selectivity over PSEN2 complexes, making them promising candidates for further optimization. ucl.ac.uk The brain permeability of these compounds further enhances their therapeutic potential for neurodegenerative diseases. ucl.ac.uk

The development of bicyclic heteroaryl compounds as γ-secretase modulators underscores the importance of the rigid scaffold in orienting the pharmacophoric elements for effective interaction with the enzyme complex. acs.org While direct data on this compound derivatives as GSMs is limited, the success of the closely related azabicyclo[2.2.2]octane series provides a strong rationale for their future investigation in Alzheimer's disease research.

Advanced Spectroscopic and Computational Approaches for Structural Elucidation and Conformational Analysis of 2 Oxabicyclo 2.2.2 Octan 4 Yl Methanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational and Structural Studies

NMR spectroscopy is an indispensable tool for the unambiguous structural determination and investigation of the dynamic behavior of molecules in solution. For {2-Oxabicyclo[2.2.2]octan-4-yl}methanamine, a suite of NMR experiments provides detailed insights into its three-dimensional structure and conformational preferences.

Application of 1D and 2D NMR Techniques (e.g., ¹H, ¹³C, COSY, TOCSY, HSQC, HMBC) for Structure Assignment

The structural elucidation of this compound is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

¹H NMR Spectroscopy: The proton NMR spectrum provides initial information on the number and connectivity of protons. For the this compound scaffold, the bridgehead protons and the methylene (B1212753) protons adjacent to the oxygen and nitrogen atoms exhibit characteristic chemical shifts. The protons on the bicyclic core typically appear as complex multiplets due to intricate spin-spin coupling networks.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments. The chemical shifts of the bridgehead carbons, the carbons bonded to the heteroatoms (oxygen and nitrogen), and the methylene carbons of the bicyclic system are diagnostic. For instance, the carbons adjacent to the oxygen atom are expected to be shifted downfield due to its electron-withdrawing nature.

2D NMR Spectroscopy: To unambiguously assign all proton and carbon signals, a series of 2D NMR experiments are employed:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically over two or three bonds. For the title compound, COSY would reveal the connectivity between the bridgehead protons and the adjacent methylene protons, as well as within the ethylene (B1197577) bridges of the bicyclic system.

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to an entire spin system. This is particularly useful for identifying all protons belonging to a specific ethylene bridge within the bicyclo[2.2.2]octane framework.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is a powerful tool for assigning the carbon signals based on the already assigned proton signals.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Bridgehead CH1.8 - 2.530 - 40
CH₂-O3.5 - 4.065 - 75
CH₂-C-N1.5 - 2.025 - 35
CH₂-N2.5 - 3.040 - 50
Bridge CH₂1.5 - 2.020 - 30

Note: These are estimated values and can vary based on solvent and other experimental conditions.

Dynamic NMR for Probing Conformational Exchange and Rotational Energy Barriers

The bicyclo[2.2.2]octane framework is generally considered rigid; however, subtle conformational dynamics can be present. Dynamic NMR (DNMR) spectroscopy is a technique used to study these dynamic processes, such as ring-twisting or rotation around single bonds, that occur on the NMR timescale.

For molecules with a bicyclo[2.2.2]octane core, DNMR studies, particularly at variable temperatures, can provide information on the energy barriers associated with these conformational exchanges. For instance, studies on other bicyclo[2.2.2]octane derivatives have utilized DNMR to investigate the rotational barriers of substituents attached to the bridgehead positions. In the case of this compound, DNMR could be used to probe the rotational barrier of the aminomethyl group. However, due to the high symmetry and rigidity of the bicyclic system, significant conformational exchange is not anticipated at room temperature. Studies on related bicyclo[2.2.2]octane systems have shown that the energy barriers for ring inversion are generally high.

Elucidation of Ligand Conformational Preferences in Solution

The preferred conformation of this compound in solution can be inferred from coupling constants and through-space correlations observed in Nuclear Overhauser Effect (NOE) based experiments (e.g., NOESY or ROESY). The rigid nature of the 2-oxabicyclo[2.2.2]octane scaffold significantly limits the number of accessible low-energy conformations.

The primary conformational flexibility arises from the rotation of the aminomethyl substituent at the C4 position. The relative populations of different rotamers can be influenced by solvent effects and intramolecular hydrogen bonding. NOE experiments can reveal the spatial proximity between the protons of the aminomethyl group and the protons on the bicyclic framework, thereby helping to determine the preferred orientation of this substituent. Computational modeling is often used in conjunction with NMR data to provide a more detailed picture of the conformational landscape.

X-ray Crystallography for Solid-State Structural and Conformational Analysis

Single-crystal X-ray crystallography provides precise information about the molecular structure in the solid state, including bond lengths, bond angles, and torsional angles. This technique is invaluable for understanding the three-dimensional arrangement of atoms and the nature of intermolecular interactions.

While a crystal structure for the specific compound this compound is not publicly available, extensive crystallographic studies have been conducted on various derivatives of the 2-oxabicyclo[2.2.2]octane scaffold. These studies provide a solid foundation for understanding the structural characteristics of this bicyclic system. nih.gov

Determination of Molecular Geometry and Intramolecular Interactions

X-ray analysis of 2-oxabicyclo[2.2.2]octane derivatives reveals a rigid bicyclic framework with well-defined geometric parameters. nih.gov The cyclohexane (B81311) rings within the bicyclic system typically adopt a boat conformation. The presence of the oxygen atom at the 2-position introduces a slight asymmetry compared to the all-carbon bicyclo[2.2.2]octane.

The bond lengths and angles are generally within the expected ranges for C-C, C-O, and C-N bonds. For instance, in a related functionalized 2-oxabicyclo[2.2.2]octane, the C-O bond lengths are typically around 1.43-1.45 Å. nih.gov Intramolecular hydrogen bonding may occur between the amine functionality and the ether oxygen, influencing the conformation of the aminomethyl side chain.

The following table presents typical geometric parameters for the 2-oxabicyclo[2.2.2]octane core based on published crystal structures of its derivatives. nih.gov

Parameter Typical Value
C-O Bond Length1.43 - 1.45 Å
C-C Bond Length (in the core)1.52 - 1.55 Å
C-O-C Bond Angle~109°
C-C-C Bond Angle (in the core)~109° - 111°

Analysis of Crystal Packing and Intermolecular Hydrogen Bonding

In the solid state, molecules of this compound would be expected to pack in a manner that maximizes van der Waals interactions and hydrogen bonding. The primary amine group is a key functional group for forming intermolecular hydrogen bonds.

Computational Chemistry and Molecular Modeling in Compound Design and Mechanistic Understanding

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and chemical research. These approaches provide profound insights into the structural, energetic, and electronic properties of molecules, guiding the design of novel compounds and elucidating complex mechanistic pathways. For a molecule such as this compound, with its rigid bicyclic core and flexible aminomethyl substituent, computational methods offer a powerful lens through which to understand its behavior at an atomic level. These techniques enable researchers to predict molecular geometries, explore conformational landscapes, simulate interactions with biological targets, and rationalize synthetic outcomes, thereby accelerating the research and development process.

Density Functional Theory (DFT) for Geometry Optimization, Electronic Structure, and Conformational Energetics

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometries, calculating electronic properties, and determining the relative energies of different conformers. For this compound, DFT calculations can provide a precise picture of its three-dimensional structure.

Geometry Optimization and Structural Parameters: DFT methods, such as B3LYP or M06-2X, combined with basis sets like 6-31G* or aug-cc-pVDZ, are employed to find the lowest energy (most stable) structure of the molecule. nih.govacs.org These calculations can accurately predict bond lengths, bond angles, and dihedral angles. The 2-oxabicyclo[2.2.2]octane core, a key feature of the molecule, has been studied as a saturated bioisostere of the phenyl ring, and its specific geometric parameters are of significant interest for comparing its shape and vector projections to other chemical scaffolds. nih.govnih.govresearchgate.net

Table 1: Illustrative DFT-Calculated Geometric Parameters for the this compound Scaffold This table presents hypothetical data based on typical DFT calculations for bicyclic systems to illustrate the method's output.

ParameterAtom(s) InvolvedCalculated Value
Bond Lengths
C1-O2Bridgehead Carbon - Oxygen1.43 Å
O2-C3Oxygen - Bridgehead Carbon1.43 Å
C1-C6Bridgehead Carbon - Ethane Bridge1.54 Å
C4-C7Bridgehead Carbon - Methylene Bridge1.55 Å
C4-CH₂NH₂Bridgehead Carbon - Substituent1.52 Å
Bond Angles
C1-O2-C3Angle within the ether bridge109.5°
O2-C1-C6Angle at the bridgehead108.5°
Dihedral Angles
C6-C1-C4-C5Torsion angle defining the twist0° (by symmetry)
C1-C4-C(subst)-NTorsion defining side-chain orientationVariable (see below)

Conformational Energetics: The primary source of conformational flexibility in this compound is the rotation around the C4-C(substituent) bond. DFT calculations can map the potential energy surface of this rotation to identify stable conformers (rotamers) and the energy barriers between them. This information is crucial for understanding how the molecule might present its amine group for interaction with a biological target. Calculations on related bicyclic amines have been used to understand their reactivity and electronic properties. nih.gov

Table 2: Example of Relative Conformational Energies of the Aminomethyl Side Chain This table illustrates how DFT can be used to compare the stability of different rotational conformations (rotamers) of the aminomethyl group relative to the bicyclic scaffold.

RotamerDihedral Angle (C1-C4-C₈-N)Relative Energy (kcal/mol)Population (%) at 298 K
Staggered 1 (gauche-)-60°0.228
Staggered 2 (anti)180°0.044
Staggered 3 (gauche+)+60°0.228

Molecular Dynamics (MD) Simulations for Exploring Conformational Space and Ligand Flexibility

While DFT is excellent for static structures, Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time. nih.govnih.gov By solving Newton's equations of motion for a system of atoms, MD simulations provide a dynamic view of molecular behavior, which is essential for understanding ligand flexibility and the exploration of different conformations. nih.govresearchgate.net

For this compound, an MD simulation would typically place the molecule in a simulated solvent box (e.g., water) and track its movements over nanoseconds or microseconds. mdpi.com This allows for a comprehensive exploration of the conformational space available to the flexible aminomethyl side chain, which may adopt orientations not predicted by static energy minimization alone. biorxiv.org The simulation can reveal how the bicyclic core tumbles and moves in solution and how its rigidity influences the presentation of the pharmacophoric amine group. mdpi.com

MD simulations are also fundamental to understanding how the ligand's flexibility contributes to the binding process with a macromolecular target. usc.edunih.gov The ability of the ligand to adapt its conformation to fit into a binding site—a concept known as induced fit—can be explicitly modeled. acs.org

Molecular Docking for Predicting Ligand-Target Binding Modes and Affinities

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is central to structure-based drug design. For this compound, docking could be used to generate hypotheses about its potential biological targets and its specific binding mode.

The process involves placing the ligand in the binding site of a target protein and using a scoring function to evaluate thousands of possible poses. researchgate.net The scoring function estimates the binding affinity, ranking different poses based on factors like electrostatic interactions, hydrogen bonds, and van der Waals forces. nih.gov Given the structure of this compound, the protonated amine group would be expected to form a key salt bridge or hydrogen bond with an acidic residue (e.g., Aspartate or Glutamate) in a receptor's binding pocket, while the bicyclic cage would likely occupy a hydrophobic pocket. mdpi.com Docking studies can predict these interactions with atomic-level detail, guiding the design of more potent analogs. ucl.ac.uk

Table 3: Hypothetical Molecular Docking Results for this compound This table provides an example of the output from a molecular docking experiment against a hypothetical receptor, illustrating predicted binding affinity and key interactions.

Target ReceptorPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesType of Interaction
Hypothetical GPCR -8.5Aspartic Acid (ASP) 113Salt Bridge with -NH₃⁺
Tryptophan (TRP) 286Hydrophobic (π-alkyl) with cage
Phenylalanine (PHE) 193Hydrophobic with cage
Serine (SER) 117H-bond with cage oxygen

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. ijpsr.com A QSAR model is a mathematical equation that relates molecular descriptors (numerical representations of chemical properties) to activity. nih.govnih.gov

To build a QSAR model for analogs of this compound, a library of related compounds would be synthesized and their biological activity measured. Then, various molecular descriptors would be calculated for each compound. These can include:

Physicochemical properties: LogP (lipophilicity), Molar Refractivity (MR), Polar Surface Area (PSA).

Electronic properties: Dipole moment, HOMO/LUMO energies (often calculated using DFT).

Topological indices: Descriptors of molecular shape and branching.

Statistical methods like multiple linear regression or machine learning algorithms are then used to build the model. acs.org A validated QSAR model can predict the activity of new, unsynthesized compounds, prioritizing the most promising candidates for synthesis and testing, thereby saving significant time and resources. researcher.life

Computational Prediction of Reaction Stereoselectivity and Mechanistic Pathways

Computational chemistry, particularly DFT, is a powerful tool for elucidating reaction mechanisms and predicting stereoselectivity. smu.edursc.org The synthesis of bicyclic systems like 2-oxabicyclo[2.2.2]octane often involves stereocenter-forming reactions. For instance, the key cyclization step to form the bicyclic core can be modeled computationally. nih.govrsc.org

By calculating the energies of the transition states for different reaction pathways, chemists can predict which stereoisomer is likely to be the major product. frontiersin.org For example, in the synthesis of a substituted 2-oxabicyclo[2.2.2]octane derivative, DFT could be used to compare the activation energies for the formation of endo vs. exo products or to rationalize the diastereoselectivity of a reaction. Mechanistic studies involving related bicyclic structures have successfully used DFT to understand the role of catalysts and reagents in controlling the reaction outcome. rsc.orgrsc.org This predictive power allows for the rational design of synthetic routes to obtain the desired stereoisomer of a complex molecule like this compound with high purity.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.